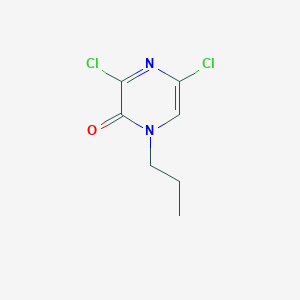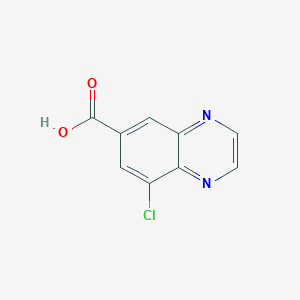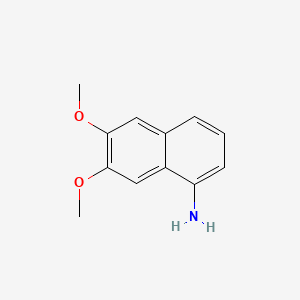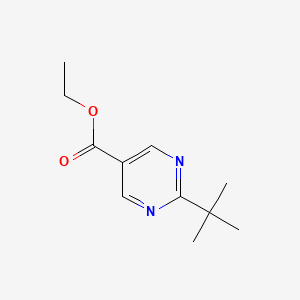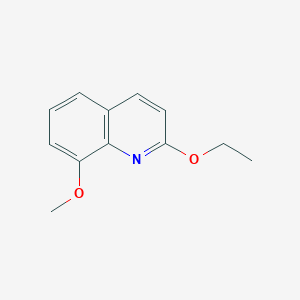
2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes further cyclization to form the chromene structure.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway.
類似化合物との比較
Similar Compounds
2-Ethyl-3-methylchromone: Lacks the dihydro and dione functionalities.
7,8-Dihydro-4H-chromene-4,5-dione: Lacks the ethyl and methyl substituents.
4H-chromene-4,5-dione: Simplest form without any substituents.
Uniqueness
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is unique due to its specific substitution pattern and the presence of both dihydro and dione functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other chromene derivatives.
特性
CAS番号 |
140171-36-4 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-ethyl-3-methyl-7,8-dihydro-6H-chromene-4,5-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9-7(2)12(14)11-8(13)5-4-6-10(11)15-9/h3-6H2,1-2H3 |
InChIキー |
XFRSONUOWCKMIL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=C(O1)CCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
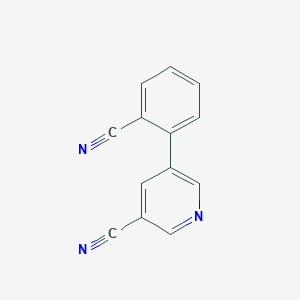

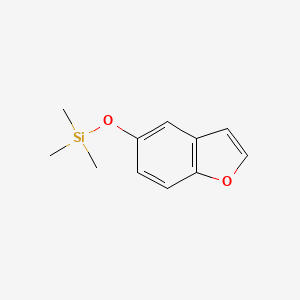


![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)

